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molecular formula C10H6ClNO2 B1584839 2-Chloroquinoline-4-carboxylic acid CAS No. 5467-57-2

2-Chloroquinoline-4-carboxylic acid

Cat. No. B1584839
M. Wt: 207.61 g/mol
InChI Key: ICNCOMYUODLTAI-UHFFFAOYSA-N
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Patent
US07358259B2

Procedure details

2-Hydroxyquinoline-4-carboxylic acid (34, 2.57 g, 13.6 mmol) and POCl3 (25 mL) were refluxed for 24 h. The reaction mixture was poured onto crushed-ice (300 g). The solid that separated was filtered, washed with water, and dried well under high vacuum afforded 2.47 g (87%) white flasks of desired product. 1H NMR (CDCl3, 300 MHz): δ 8.67 (d, 1H, J=8.4 Hz), 7.91 (d, 1H, J=8.1 Hz), 7.83 (s, 1H), 7.76 (t, 1H, J=7.2 Hz), 7.54 (t, 1H, J=7.2 Hz); LCMS (m/z): 208 (MH+).
Quantity
2.57 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
300 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[C:2]1[CH:11]=[C:10]([C:12]([OH:14])=[O:13])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.O=P(Cl)(Cl)[Cl:17]>>[Cl:17][C:2]1[CH:11]=[C:10]([C:12]([OH:14])=[O:13])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1

Inputs

Step One
Name
Quantity
2.57 g
Type
reactant
Smiles
OC1=NC2=CC=CC=C2C(=C1)C(=O)O
Name
Quantity
25 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Two
Name
ice
Quantity
300 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture was poured
CUSTOM
Type
CUSTOM
Details
The solid that separated
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried well under high vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC2=CC=CC=C2C(=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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